molecular formula C18H16O5S B5044209 4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 1-BENZENESULFONATE

4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 1-BENZENESULFONATE

Cat. No.: B5044209
M. Wt: 344.4 g/mol
InChI Key: HFASBBKOMNREPM-UHFFFAOYSA-N
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Description

4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry and drug design . This compound is characterized by the presence of a chromen-2-one core structure with ethyl and methyl substituents, as well as a benzenesulfonate group.

Preparation Methods

The synthesis of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate typically involves an O-sulfonylation reaction. The process begins with 7-hydroxy-4-methyl-2H-chromen-2-one, which reacts with benzenesulfonyl chloride in the presence of a base such as triethylamine in dichloromethane at ambient temperature . This method yields the desired aryl sulfonyl ester efficiently. Industrial production methods may involve scaling up this reaction under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar compounds to 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate include:

Properties

IUPAC Name

(4-ethyl-8-methyl-2-oxochromen-7-yl) benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5S/c1-3-13-11-17(19)22-18-12(2)16(10-9-15(13)18)23-24(20,21)14-7-5-4-6-8-14/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFASBBKOMNREPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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